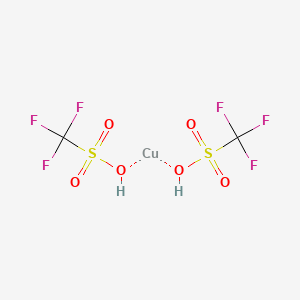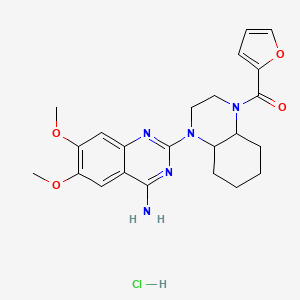
tetrabutylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tetrabutylphosphanium cation and a chloride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium;hydrochloride can be synthesized through the reaction of tetrabutylphosphonium hydroxide with hydrochloric acid. The reaction typically involves the following steps:
Preparation of Tetrabutylphosphonium Hydroxide: This is achieved by reacting tetrabutylphosphonium bromide with a strong base such as sodium hydroxide.
Formation of this compound: The tetrabutylphosphonium hydroxide is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced to form tetrabutylphosphonium hydride.
Substitution: The chloride anion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts under mild conditions.
Major Products
Oxidation: Tetrabutylphosphonium oxide.
Reduction: Tetrabutylphosphonium hydride.
Substitution: Tetrabutylphosphonium bromide or iodide.
Scientific Research Applications
Tetrabutylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the study of cellular processes and as a reagent in biochemical assays.
Industry: This compound is used in the production of ionic liquids and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of tetrabutylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane permeability and enzyme activity. The chloride anion plays a crucial role in maintaining the ionic balance and facilitating the transport of the tetrabutylphosphanium cation across biological membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylphosphonium Bromide: Similar in structure but contains a bromide anion instead of chloride.
Tetrabutylphosphonium Iodide: Contains an iodide anion.
Tetrabutylphosphonium Hydroxide: Contains a hydroxide anion and is used as a precursor in the synthesis of tetrabutylphosphanium;hydrochloride.
Uniqueness
This compound is unique due to its specific ionic properties and its ability to act as a phase-transfer catalyst. Its chloride anion makes it particularly useful in reactions where chloride ions are required. Additionally, its stability and solubility in various solvents make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C16H37ClP+ |
|---|---|
Molecular Weight |
295.9 g/mol |
IUPAC Name |
tetrabutylphosphanium;hydrochloride |
InChI |
InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
InChI Key |
IBWGNZVCJVLSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















